1-Ethyl-4-piperidin-4-ylpiperazine is a chemical compound with the molecular formula and a molecular weight of 197.32 g/mol. It is classified as a piperazine derivative, which is a type of heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system and its utility in biological studies as a ligand for various receptors .
The synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine can be achieved through several methods. A common approach involves the reaction of 1-piperidinecarboxylic acid with 4-(4-ethyl-1-piperazinyl)-1,1-dimethylethyl ester. This reaction typically requires specific conditions, including the presence of a base and an appropriate solvent. The process can be optimized for large-scale production using continuous flow synthesis methods to enhance yield and purity .
The molecular structure of 1-Ethyl-4-piperidin-4-ylpiperazine consists of a piperazine ring substituted with an ethyl group and another piperidine moiety. This unique structure allows for various interactions with biological targets.
1-Ethyl-4-piperidin-4-ylpiperazine is involved in several types of chemical reactions:
The mechanism of action for 1-Ethyl-4-piperidin-4-ylpiperazine primarily involves its role as a ligand for specific receptors within biological systems. It is believed to modulate receptor activity, influencing various physiological processes depending on the target receptor and the context of its application.
Research indicates that compounds like 1-Ethyl-4-piperidin-4-ylpiperazine may interact with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic effects in neurological disorders .
The compound's stability and reactivity are influenced by its piperazine core, allowing it to participate in diverse chemical reactions while maintaining structural integrity under various conditions .
1-Ethyl-4-piperidin-4-ylpiperazine has several significant applications across different fields:
The convergent assembly of the piperazine-piperidine core in 1-ethyl-4-piperidin-4-ylpiperazine leverages catalytic methodologies enabling efficient bond formation. Buchwald-Hartwig amination stands out as a pivotal technique for constructing disubstituted piperazine scaffolds, particularly valuable when linking advanced intermediates containing halogenated heterocycles [3]. This Pd-catalyzed C–N coupling offers exceptional functional group tolerance, crucial for preserving the integrity of sensitive substituents during molecular construction.
Simultaneously, reductive amination protocols between piperidin-4-one and N-ethylpiperazine derivatives provide a complementary route to the target molecule. Catalytic hydrogenation (Pd/C or Raney Ni) facilitates the key C–N bond formation under moderate hydrogen pressures (3–5 atm), delivering the saturated piperidine ring system essential for bioactivity. Recent advances employ tris(triphenylphosphine)ruthenium(II) chloride catalysts, achieving >90% conversion at reduced temperatures (50–60°C) while minimizing over-reduction byproducts [3].
Table 1: Catalytic Methods for Core Assembly
Method | Catalyst System | Temperature | Key Advantage |
---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 80–100°C | Tolerance for electrophilic halides |
Reductive Amination | RuCl₂(PPh₃)₃ | 50–60°C | Chemoselectivity for imine reduction |
Hydrogenative Cyclization | Pd/C under H₂ (3–5 atm) | 25–40°C | Direct access to saturated framework |
Achieving monoethylation on the piperazine nitrogen presents significant selectivity challenges due to the potential for over-alkylation. Electron-deficient alkylating agents such as ethyl trifluoromethanesulfonate demonstrate enhanced regiocontrol, exploiting the differential nucleophilicity between piperazine nitrogens. When coupled with sterically hindered bases (e.g., diisopropylethylamine), these reagents achieve >95% monoethylation yield in aprotic solvents (acetonitrile or DMF) at 0–5°C [3].
An alternative strategy employs solid-supported reagents for selective N-alkylation. Polymer-bound carbonate bases (e.g., PS-DIEA) facilitate ethylation using ethyl iodide while sequestering excess alkyl halide and hydrogen iodide byproducts. This approach minimizes dialkylation and simplifies purification, particularly advantageous in continuous-flow reactors where residence times (10–15 min) govern selectivity [5]. The resulting hydrochloride salt (CAS 435341-92-7) crystallizes efficiently from methanol/isopropanol mixtures, yielding 87% pure product with characteristic ¹H-NMR signals at δ 3.28 (q, 2H) and 1.30 (t, 3H) confirming regioselective ethylation [1] [9].
Mechanochemical synthesis via ball milling provides an efficient solvent-free route to 1-ethyl-4-piperidin-4-ylpiperazine intermediates. Co-grinding tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate with anhydrous oxalic acid (1:2 molar ratio) at 30 Hz for 20 minutes achieves near-quantitative deprotection. This method circumvents traditional HCl-mediated deprotection requiring 48-hour stirring in methanol/dichloromethane mixtures [1], reducing energy inputs by ∼70% and eliminating halogenated solvent waste.
Parallel innovations focus on HCl-mediated deprotection intensification. Replacing dichloromethane with cyclopentyl methyl ether (CPME) – a greener ethereal solvent – allows concentration under reduced pressure without forming azeotropes. Subsequent reflux in methanol/isopropanol (4:1) induces rapid hydrochloride salt crystallization (1 hour vs. 48 hours at ambient temperature), maintaining the 87% yield reported in conventional methods while enhancing process mass intensity (PMI) metrics [1] [4].
The secondary amine within the piperidine ring (pKa ∼10.5) and tertiary amine in the piperazine moiety (pKa ∼8.5) provide orthogonal sites for selective derivatization. N-Acylation preferentially targets the piperidine nitrogen when employing acyl chlorides in dichloromethane at −78°C, whereas room temperature reactions favor piperazine acylation. Computational modeling (TPSA 18.51, LogP 0.7977) confirms enhanced membrane permeability upon introducing lipophilic acyl groups exceeding C₈ chain length [4] [7].
Transition-metal catalyzed cross-coupling enables direct functionalization of the heterocyclic cores. Palladium-mediated C–H activation at the piperidine 3- and 5-positions occurs selectively using Pd(OAc)₂/pivalic acid catalytic systems and aryl iodides as coupling partners. This strategy generates derivatives like 4-(4-ethylpiperazin-1-yl)-1-(3-fluorophenyl)piperidine without requiring pre-functionalized starting materials. Additionally, quaternization of the piperazine nitrogen with methyl triflate produces cationic derivatives exhibiting enhanced water solubility (>50 mg/mL vs. 2.1 mg/mL for free base) for biological evaluation [3] [5].
Table 2: Analytical Characterization of Key Derivatives
Derivative | ¹³C NMR (δ ppm) | Solubility (mg/mL) | LogP Change |
---|---|---|---|
Parent Compound (C₁₁H₂₃N₃) | 52.1 (CH₂), 46.7 (CH₂), 12.3 (CH₃) | 2.1 | 0.7977 |
N-Piperidine Benzoyl Derivative | 170.2 (C=O), 134.5–128.1 (Ar-C) | 0.3 | 2.89 |
N-Piperazine Acetyl Derivative | 170.8 (C=O), 52.0 (CH₂), 21.1 (CH₃) | 12.7 | 0.15 |
C3-Arylated Piperidine Derivative | 148.6 (ipso-Ar), 130.4–115.7 (Ar-CH) | 1.9 | 1.82 |
Table 3: Related Piperazine-Containing Pharmaceuticals
Compound Name | Therapeutic Indication | Key Structural Feature |
---|---|---|
Palbociclib (2015) | Metastatic Breast Cancer | Piperazine-pyrimidine core |
Vortioxetine (2013) | Major Depressive Disorder | N-Linked arylpiperazine |
Avapritinib (2020) | Gastrointestinal Stromal Tumor | Difluorobenzyl-piperazine |
Cariprazine (2015) | Schizophrenia/Bipolar Disorder | N,N-Disubstituted piperazine |
Abemaciclib (2017) | Metastatic Breast Cancer | Ethylpiperazine linker |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: